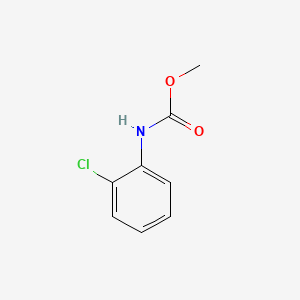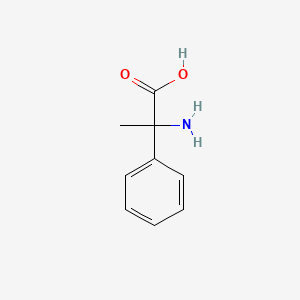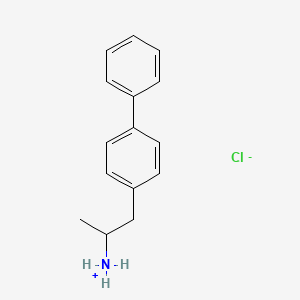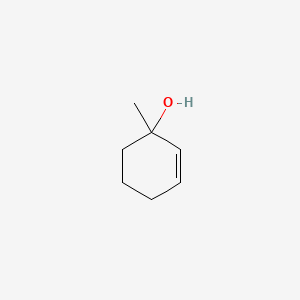
2,4,4',5-Tetrachlorodiphenyl ether
Vue d'ensemble
Description
2,4,4',5-Tetrachlorodiphenyl ether is a chlorinated derivative of diphenyl ether, a compound where two phenyl rings are connected by an oxygen atom. While the provided papers do not directly discuss 2,4,4',5-tetrachlorodiphenyl ether, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical behavior of chlorinated diphenyl ethers.
Synthesis Analysis
The synthesis of related compounds, such as 3,3',4,4'-Tetraaminodiphenyl ether, involves multi-step reactions starting from simpler diphenyl ethers. For instance, the synthesis of 3,3',4,4'-Tetraaminodiphenyl ether from 4,4'diaminodiphenyl ether includes steps like N-acylation, nitration, acid hydrolysis, reduction, and neutralization, with an overall yield of about 39.5% . This suggests that the synthesis of chlorinated diphenyl ethers could also involve multiple steps and may yield similar challenges in terms of reaction efficiency and yield.
Molecular Structure Analysis
The molecular structure of diphenyl ether derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of a dipyranylidene-diphenylpentenedione compound was determined using X-ray analysis, revealing a monoclinic space group and specific cell dimensions . This level of detail is crucial for understanding the molecular geometry and potential reactivity of chlorinated diphenyl ethers.
Chemical Reactions Analysis
Chemical reactions involving diphenyl ether derivatives can lead to a variety of products. The pyrolysis of fluorinated phenyl prop-2-enyl ethers, for example, results in a mixture of products through intra-molecular Diels–Alder reactions and Claisen rearrangement reactions . These findings indicate that 2,4,4',5-tetrachlorodiphenyl ether could also undergo complex reactions, potentially leading to a variety of chlorinated organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyl ether derivatives are influenced by their molecular structure and substituents. The papers provided do not directly discuss the properties of 2,4,4',5-tetrachlorodiphenyl ether, but the characterization of related compounds through FTIR spectroscopy, melting point testing, and NMR technology suggests that similar methods could be used to determine the properties of chlorinated diphenyl ethers. These properties are essential for understanding the behavior of these compounds in different environments and their potential applications or risks.
Applications De Recherche Scientifique
Environmental Degradation and Toxicology
Research on the aquatic degradation of triclosan, a compound structurally related to 2,4,4',5-Tetrachlorodiphenyl ether, has identified significant pathways through which chlorophenols are formed in the presence of free chlorine. These studies reveal the transformation of triclosan into toxic chlorophenols, highlighting the environmental fate of chlorinated diphenyl ethers and their potential impacts on water quality (Canosa et al., 2005).
Material Science and Polymer Chemistry
The synthesis of locally and densely sulfonated poly(ether sulfone)s for proton exchange membrane applications in fuel cells is a noteworthy application. This research demonstrates the utility of sulfonated diphenyl ethers in creating high-performance materials for energy applications, showcasing the versatility of chlorinated diphenyl ethers in material science (Matsumoto, Higashihara, & Ueda, 2009).
Analytical Chemistry and Environmental Monitoring
Studies on the identification of hydroxylated metabolites in rats exposed to brominated diphenyl ethers, similar in structure to 2,4,4',5-Tetrachlorodiphenyl ether, provide insights into the metabolic pathways and potential toxic effects of these compounds. Such research is vital for understanding the environmental and health implications of exposure to chlorinated and brominated diphenyl ethers (Marsh et al., 2006).
Catalysis and Organic Synthesis
The palladium-catalyzed reduction of heteroaromatic naphthyl ethers reveals structural effects on reactivity, offering perspectives on the manipulation of diphenyl ethers for various synthetic applications. This work highlights the role of diphenyl ethers in facilitating organic transformations, further underscoring their importance in chemical synthesis (Frija et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds such as polybrominated diphenyl ethers (pbdes) have been shown to have endocrine-disrupting effects, perturbing the homeostasis of sex hormones .
Mode of Action
It’s important to note that similar compounds, such as pbdes, have been shown to disrupt endocrine function .
Biochemical Pathways
Studies on similar compounds, such as 2,2′,4,4′-tetrabromodiphenyl ether (bde-47), suggest that they can disrupt eye and bone development in zebrafish larvae .
Result of Action
For example, BDE-47, a prevalent environmental pollutant, has been demonstrated to be a serious toxicant in both humans and animals .
Propriétés
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJXWNARBQHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210242 | |
| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61328-45-8 | |
| Record name | 2,4,4′,5-Tetrachlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4',5-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)












